5-Quinolinol, 8-amino-

Descripción general

Descripción

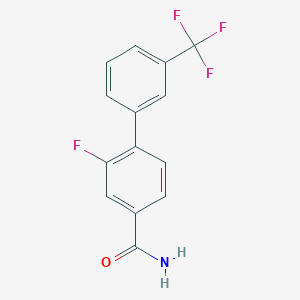

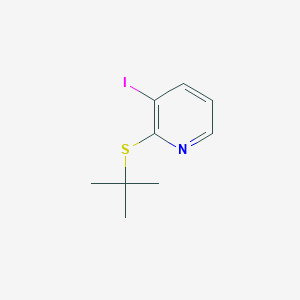

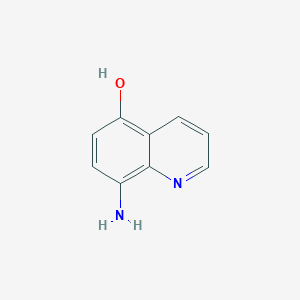

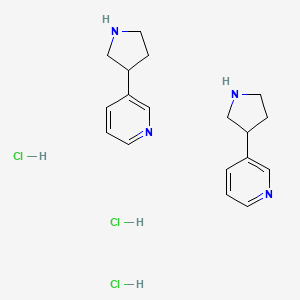

“5-Quinolinol, 8-amino-” or 8-Aminoquinoline is the 8-amino derivative of quinoline . It is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .

Synthesis Analysis

The synthesis of quinolin-8-amines from N-propargyl aniline derivatives has been reported, employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .

Molecular Structure Analysis

The molecular formula of 5-Amino-8-quinolinol dihydrochloride is C9H10Cl2N2O . The average mass is 233.094 Da and the monoisotopic mass is 232.017014 Da .

Chemical Reactions Analysis

The reaction of 8-aminoquinoline with chromium (III), manganese (II), iron (II) and (III), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II) and platinum (II) salts has been studied .

Physical And Chemical Properties Analysis

The density of 5-Amino-8-quinolinol is 1.4±0.1 g/cm3 . The boiling point is 408.3±35.0 °C at 760 mmHg . It has 3 hydrogen bond acceptors and donors .

Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Applications

8-Aminoquinolines and their derivatives exhibit significant antibacterial and anticancer properties. For example, a study demonstrated that certain 8-aminoquinoline amide derivatives synthesized through a one-pot ultrasound-assisted method showed moderate to good antibacterial activities against both Gram-positive and Gram-negative strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella species, and Staphylococcus aureus. Additionally, some of these compounds exhibited cytotoxic activities against breast adenocarcinoma (MCF7) and Hepatocellular Carcinoma (HepG2) cell lines, suggesting their potential as therapeutic agents in cancer treatment (Spandana et al., 2020).

Material Science and Sensing Applications

In material science, 8-quinolinol derivatives have been utilized for sensing applications. A study explored quinolinol-containing conjugated polymers as sensing elements for amino acids, leveraging the excellent chelation properties of 8-quinolinol to metal ions. These polymers exhibited significant changes in fluorescence properties upon metal ion binding, demonstrating their utility as chemosensors. This innovative approach underscores the versatility of 8-quinolinol derivatives in developing new sensing materials (He et al., 2011).

Antiparasitic Activities

The antiparasitic activities of 8-aminoquinolines have been a subject of extensive research. A specific derivative, NPC1161C, was found to be highly effective in animal models of malaria and pneumocystis pneumonia. This study highlighted the importance of the stereochemistry of the 8-amino side chain in influencing both the efficacy and toxicity of these compounds, pointing towards the optimization of therapeutic windows for antiparasitic treatments (Nanayakkara et al., 2008).

Chemical Synthesis and Drug Discovery

In the realm of drug discovery, the solid-phase synthesis of a quinolinone library was explored to investigate the biological activities of 3-substituted amide quinolin-2(1H)-ones, which include antibacterial, anticancer, and antiviral properties among others. This study showcased the versatility of quinolinones in generating compounds with potential immunomodulatory and receptor agonist activities, demonstrating the broad utility of 8-aminoquinolines in medicinal chemistry (Kwak et al., 2015).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5-Amino-8-quinolinol . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So, the future directions of “5-Quinolinol, 8-amino-” could be in the development of new synthesis protocols and its applications in medicinal chemistry.

Propiedades

IUPAC Name |

8-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDJGFVOKSCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408800 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Quinolinol, 8-amino- | |

CAS RN |

89302-52-3 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)